molecular formula C14H16N2O2 B2733408 ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate CAS No. 259196-29-7

ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B2733408
CAS No.: 259196-29-7
M. Wt: 244.294
InChI Key: BZKAPKRQMNXYNG-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 4-bromobenzoic acid with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to biological targets. The ester group may undergo hydrolysis to release the active pyrazole moiety, which can then interact with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate
  • Ethyl 4-(3,5-dimethyl-1H-pyrazol-3-yl)benzoate
  • Ethyl 4-(3,5-dimethyl-1H-pyrazol-5-yl)benzoate

Uniqueness

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the ester group and the methyl substituents can affect the compound’s stability, solubility, and interaction with other molecules .

Properties

IUPAC Name

ethyl 4-(3,5-dimethylpyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)12-5-7-13(8-6-12)16-11(3)9-10(2)15-16/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKAPKRQMNXYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331556
Record name ethyl 4-(3,5-dimethylpyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730323
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

259196-29-7
Record name ethyl 4-(3,5-dimethylpyrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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